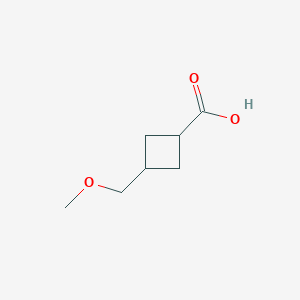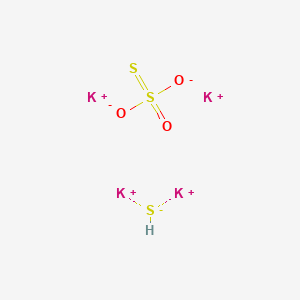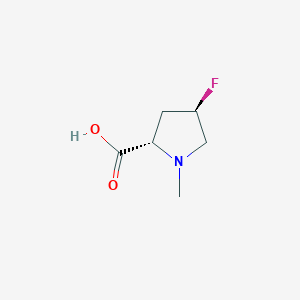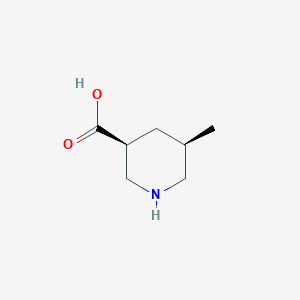
4-(Methylsulfonyl)-2-(trifluoromethyl)phenylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylsulfonyl)-2-(trifluoromethyl)phenylhydrazine, also known as 4-MSTPH or MSTPH, is a highly reactive and versatile compound that has many potential applications in scientific research and in the laboratory. It is a hydrazine derivative that has a wide range of reactivity and is used in a variety of chemical reactions. MSTPH is also used in the synthesis of other compounds and in the production of various pharmaceuticals. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for MSTPH.
Aplicaciones Científicas De Investigación
MSTPH has many potential applications in scientific research. It can be used as a reagent in the synthesis of various compounds, such as isocyanates, amines, and nitriles. It can also be used as a catalyst in the synthesis of polymers, such as polyurethanes and polyesters. Additionally, MSTPH can be used in the synthesis of pharmaceuticals, such as antibiotics and antifungals.
Mecanismo De Acción
MSTPH is a highly reactive compound that can undergo a variety of reactions. It can react with aldehydes and ketones to form alcohols, with enones and enolates to form new products, and with phosphonium salts to form alkenes. Additionally, MSTPH can be used as a catalyst in the synthesis of polymers and pharmaceuticals.
Biochemical and Physiological Effects
MSTPH has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage. Additionally, MSTPH has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have an effect on the immune system, modulating the production of cytokines and other immune molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MSTPH has many advantages for use in laboratory experiments. It is a highly reactive compound that can be used in a variety of reactions. Additionally, it is relatively inexpensive and easy to obtain. However, there are also some limitations to its use. It is a highly toxic compound and should be handled with caution. Additionally, it can be difficult to control the reaction conditions and obtain consistent results.
Direcciones Futuras
MSTPH has many potential future applications in scientific research. It can be used in the synthesis of new compounds, such as isocyanates, amines, and nitriles. Additionally, it can be used in the synthesis of polymers, such as polyurethanes and polyesters, and in the production of pharmaceuticals. Additionally, further research is needed to explore the potential of MSTPH as an antioxidant, anti-inflammatory, and anti-cancer agent. Finally, further research is needed to explore the potential of MSTPH as a catalyst in the synthesis of new compounds and pharmaceuticals.
Métodos De Síntesis
MSTPH can be synthesized using a variety of methods, including the Grignard reaction, the Michael addition reaction, and the Wittig reaction. The Grignard reaction involves the reaction of a Grignard reagent with an aldehyde or ketone to form an alcohol. The Michael addition reaction involves the addition of an organometallic compound to an enone or enolate to form a new product. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to form an alkene.
Propiedades
IUPAC Name |
[4-methylsulfonyl-2-(trifluoromethyl)phenyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2S/c1-16(14,15)5-2-3-7(13-12)6(4-5)8(9,10)11/h2-4,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOBBMAOWGAOKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)NN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B6329783.png)






![5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6329834.png)

